molecular formula C17H19N3O2 B2820910 (Z)-2-cyano-N-cyclopropyl-3-(4-morpholin-4-ylphenyl)prop-2-enamide CAS No. 1351367-06-0

(Z)-2-cyano-N-cyclopropyl-3-(4-morpholin-4-ylphenyl)prop-2-enamide

Cat. No. B2820910
CAS RN: 1351367-06-0
M. Wt: 297.358
InChI Key: OBLWYMWOQOJLDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-cyano-N-cyclopropyl-3-(4-morpholin-4-ylphenyl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CCPA and is synthesized using a specific method.

Scientific Research Applications

Anti-Tubercular Agents

This compound has been used in the design and synthesis of anti-tubercular agents . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Monoamine Oxidase-B Inhibitors

The compound has shown potential as a Monoamine Oxidase-B inhibitor . Compounds similar to it exhibited a more potent MAO-B inhibition than the standards . The inhibition and kinetics studies suggested that these compounds are reversible and competitive inhibitors .

BACE1 Inhibitors

It has also been evaluated for its inhibitory profiles of β-site amyloid precursor protein cleaving enzyme 1 (β-secretase, BACE1) . This enzyme plays a key role in the production of amyloid-β peptides, which accumulate in the brains of individuals with Alzheimer’s disease .

Skeletal Editing of Organic Molecules

The compound has been used in the skeletal editing of organic molecules . This process involves the deletion of nitrogen atoms from organic molecules, which can be useful in the synthesis of new compounds .

Drug Design and Development

The compound has been used in the design and development of new drugs . Its structure and properties make it a useful starting point for the synthesis of a variety of potential therapeutic agents .

Research in Nanotechnology

The compound’s unique properties make it of interest in the field of nanotechnology . Its structural features can be analyzed using X-ray diffraction, providing valuable information about the physico-chemical characteristics of the crystal structures .

properties

IUPAC Name

(Z)-2-cyano-N-cyclopropyl-3-(4-morpholin-4-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c18-12-14(17(21)19-15-3-4-15)11-13-1-5-16(6-2-13)20-7-9-22-10-8-20/h1-2,5-6,11,15H,3-4,7-10H2,(H,19,21)/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLWYMWOQOJLDK-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=CC2=CC=C(C=C2)N3CCOCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC(=O)/C(=C\C2=CC=C(C=C2)N3CCOCC3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-cyano-N-cyclopropyl-3-(4-morpholin-4-ylphenyl)prop-2-enamide

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